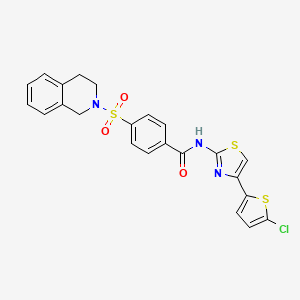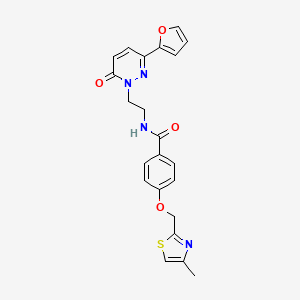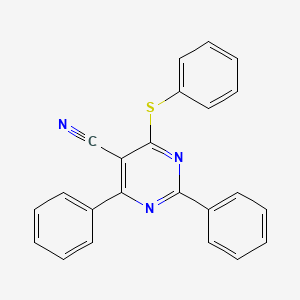
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzimidazole family and has been found to have several potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide has been found to have several potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies investigating its anticancer properties, it has been found to induce apoptosis (programmed cell death) in cancer cells. In studies investigating its anti-inflammatory properties, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is its broad range of potential applications in scientific research. It has been found to have potential as a therapeutic agent for various diseases, making it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide involves the reaction of 2-aminobenzimidazole with 3,4-dimethoxyphenylacetic acid followed by the addition of thionyl chloride and subsequent reaction with 3-mercaptopropanoic acid. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-8-7-11(10-16(15)23-2)9-12(17(19)24)18-20-13-5-3-4-6-14(13)21-18/h3-8,10,12H,9H2,1-2H3,(H2,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUIEDMQVAJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2902580.png)
![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)
![3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2902583.png)
![1-[3-(Cyclopropanecarbonyl)imidazolidin-1-yl]prop-2-en-1-one](/img/structure/B2902584.png)

![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2902588.png)
![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)
![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)

![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)

